Caprylyltrimethylammonium chloride

Catalog No.
S600045
CAS No.
10108-86-8
M.F
C11H26ClN
M. Wt
207.78 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Caprylyltrimethylammonium chloride

CAS Number

10108-86-8

Product Name

Caprylyltrimethylammonium chloride

IUPAC Name

trimethyl(octyl)azanium chloride

Molecular Formula

C11H26ClN

Molecular Weight

207.78 g/mol

InChI

InChI=1S/C11H26N.ClH/c1-5-6-7-8-9-10-11-12(2,3)4;/h5-11H2,1-4H3;1H/q+1;/p-1

InChI Key

AQZSPJRLCJSOED-UHFFFAOYSA-M

SMILES

Array

Synonyms

octyltrimethylammonium, octyltrimethylammonium bromide, octyltrimethylammonium chloride, octyltrimethylammonium iodide, trimethyloctylammonium

Canonical SMILES

CCCCCCCC[N+](C)(C)C.[Cl-]

The exact mass of the compound Octyltrimethylammonium chloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Caprylyltrimethylammonium chloride (C8TAC, CAS 10108-86-8) is a short-chain quaternary ammonium compound (QAC) that distinctly bridges the functional gap between a classical hydrotrope and a phase-transfer catalyst (PTC) [1]. Unlike traditional long-chain QACs engineered for aggressive emulsification and antimicrobial action, C8TAC features an eight-carbon alkyl tail that provides cationic surface activity while maintaining exceptional aqueous solubility and an ultra-high critical micelle concentration (CMC). In industrial procurement and chemical manufacturing, this compound is prioritized for biphasic catalysis, flow chemistry, and specialized extractions where the foaming, high viscosity, and emulsion-stabilizing behaviors of standard C12–C16 surfactants would cause catastrophic downstream processing failures [1].

Substituting C8TAC with more common, longer-chain analogs like dodecyltrimethylammonium chloride (DTAC) or cetyltrimethylammonium chloride (CTAC) routinely leads to process failure in biphasic systems [1]. Because C12 and C16 QACs possess severely depressed CMCs and elevated Krafft temperatures, their use at catalytic loadings triggers the formation of stable, unbreakable emulsions and highly viscous wormlike micelles, while also risking catalyst precipitation at temperatures below 27 °C [2]. Conversely, substituting with fully symmetrical phase-transfer catalysts like tetrabutylammonium chloride (TBAC) sacrifices the specific interfacial wetting and hydrotropic solubilization properties imparted by the linear octyl chain. Consequently, C8TAC cannot be generically replaced without overhauling downstream separation protocols or compromising low-temperature reaction kinetics.

Micellization Threshold and Emulsion Control in Biphasic Systems

C8TAC exhibits a remarkably high critical micelle concentration (CMC) of approximately 220 mM in aqueous media, which fundamentally alters its behavior in biphasic mixtures compared to longer-chain analogs[1]. In contrast, standard QACs like dodecyltrimethylammonium chloride (DTAC) and cetyltrimethylammonium chloride (CTAC) micellize at ~20 mM and ~1.6 mM, respectively [1]. This >10x to >100x increase in the micellization threshold allows C8TAC to be loaded at high concentrations as a phase-transfer catalyst or hydrotrope without crossing into the micellar regime that stabilizes stubborn emulsions.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data~220 mM (C8TAC)
Comparator Or Baseline~20 mM for DTAC (C12) and ~1.6 mM for CTAC (C16)
Quantified Difference>10x to >100x higher concentration required to trigger micellization
ConditionsAqueous solution at 25 °C

Enables high-loading use in biphasic organic synthesis without forming unbreakable emulsions, drastically reducing time and solvent costs during downstream liquid-liquid phase separation.

Low-Temperature Aqueous Solubility and Krafft Point Dynamics

The short octyl chain of C8TAC prevents the formation of a solid hydrated phase at standard operating temperatures, resulting in a Krafft point well below 0 °C [1]. In direct contrast, CTAC (C16) exhibits a Krafft point of approximately 27 °C, meaning it precipitates out of solution as a solid mass at room temperature or below [2]. This extreme difference in thermal solubility limits the utility of long-chain QACs in cold-temperature processes, whereas C8TAC remains fully dissolved and interfacially active even in near-freezing aqueous environments.

Evidence DimensionKrafft Temperature (Precipitation Point)
Target Compound Data< 0 °C (remains soluble below freezing)
Comparator Or Baseline~27 °C for CTAC (C16)
Quantified Difference>27 °C depression in precipitation temperature
ConditionsAqueous surfactant solutions under atmospheric pressure

Prevents sudden catalyst precipitation and line blockages when conducting biphasic reactions or extractions at ambient or sub-ambient temperatures.

Rheological Stability and Avoidance of Wormlike Micelles

In the presence of counterions (such as high chloride concentrations or organic anions), long-chain QACs like CTAC are notorious for undergoing a morphological transition from spherical to entangled wormlike micelles, causing massive viscosity spikes and shear-thickening behavior [1]. C8TAC, constrained by its short C8 tail, lacks the geometric packing parameter required to form these extended cylindrical structures[2]. Consequently, C8TAC solutions maintain a low, predictable Newtonian viscosity even at high concentrations and high ionic strengths, completely avoiding the gelation phenomena that plague C16 analogs.

Evidence DimensionHigh-shear rheological stability
Target Compound DataMaintains low Newtonian viscosity; restricted to small spherical aggregates
Comparator Or BaselineC16 QACs (CTAC/CTAB) form highly viscous, entangled wormlike micelles
Quantified DifferencePrevention of counterion-induced gelation and massive viscosity spikes
ConditionsHigh-concentration aqueous solutions with added electrolytes/counterions

Ensures consistent pumpability and prevents catastrophic pressure drops when used as a wetting agent or catalyst in continuous flow reactors.

Low-Temperature Biphasic Organic Synthesis

Because C8TAC maintains a Krafft point below 0 °C, it is the ideal phase-transfer catalyst for temperature-sensitive biphasic reactions (e.g., asymmetric alkylations or oxidations) run at or below 20 °C. Unlike CTAC, which will precipitate and halt the reaction under these conditions, C8TAC remains fully active in the aqueous phase [1].

High-Shear Continuous Flow Chemistry

In flow reactors where maintaining consistent fluid dynamics is critical, C8TAC serves as a highly effective hydrotrope and wetting agent. Its inability to form viscous wormlike micelles under high ionic strength prevents the severe pressure drops and pump failures commonly associated with long-chain QACs [2].

Emulsion-Free Liquid-Liquid Extraction

For the extraction of valuable intermediates or biomolecules, C8TAC provides necessary interfacial activity without exceeding its ultra-high CMC (~220 mM). This allows chemists to achieve rapid phase separation without the need for emulsion-breaking salts or prolonged centrifugation, which are mandatory when using DTAC or CTAC [3].

Hydrogen Bond Acceptor Count

1

Exact Mass

207.1753775 Da

Monoisotopic Mass

207.1753775 Da

Heavy Atom Count

13

UNII

VU3D41H988

Related CAS

15461-38-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Caprylyltrimethylammonium chloride

Dates

Last modified: 08-15-2023

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